3-ethyl-7-nitro-1H-indole-2-carboxylic acid
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Overview
Description
3-ethyl-7-nitro-1H-indole-2-carboxylic acid: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-7-nitro-1H-indole-2-carboxylic acid typically involves the reaction of substituted o-iodoaniline with dicarbonyl compounds. This method includes the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of copper(I) iodide . Another common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone under reflux conditions using methanesulfonic acid as a catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-ethyl-7-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products:
Reduction of Nitro Group: 3-ethyl-7-amino-1H-indole-2-carboxylic acid.
Halogenation: 3-ethyl-7-halo-1H-indole-2-carboxylic acid.
Scientific Research Applications
Chemistry: 3-ethyl-7-nitro-1H-indole-2-carboxylic acid is used as a building block in the synthesis of more complex indole derivatives. It serves as a precursor for various pharmacologically active compounds .
Biology and Medicine: Indole derivatives, including this compound, exhibit a range of biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties . These compounds are investigated for their potential therapeutic applications in treating various diseases.
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and agrochemicals. Its unique chemical properties make it suitable for various applications in material science and chemical manufacturing .
Mechanism of Action
The mechanism of action of 3-ethyl-7-nitro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of apurinic endonuclease (APE1), which is crucial for DNA repair processes
Comparison with Similar Compounds
- 7-nitro-1H-indole-2-carboxylic acid
- 3-ethyl-1H-indole-2-carboxylic acid
- Indole-3-acetic acid
Comparison: 3-ethyl-7-nitro-1H-indole-2-carboxylic acid is unique due to the presence of both an ethyl group and a nitro group on the indole ring. This combination enhances its chemical reactivity and biological activity compared to other indole derivatives . The nitro group increases its potential as an inhibitor of specific enzymes, while the ethyl group can influence its solubility and interaction with biological targets.
Properties
Molecular Formula |
C11H10N2O4 |
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Molecular Weight |
234.21 g/mol |
IUPAC Name |
3-ethyl-7-nitro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O4/c1-2-6-7-4-3-5-8(13(16)17)9(7)12-10(6)11(14)15/h3-5,12H,2H2,1H3,(H,14,15) |
InChI Key |
XBKSEZSINQHZPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC2=C1C=CC=C2[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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